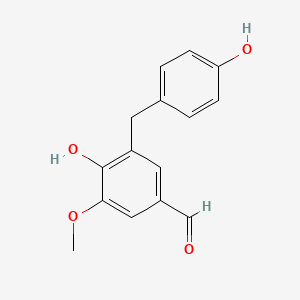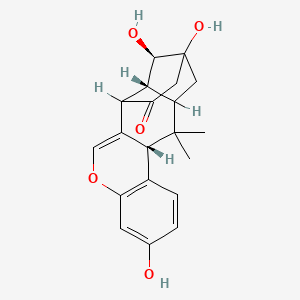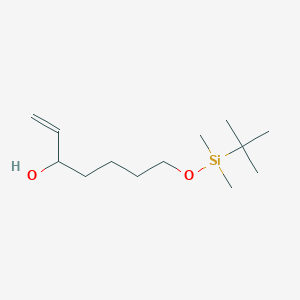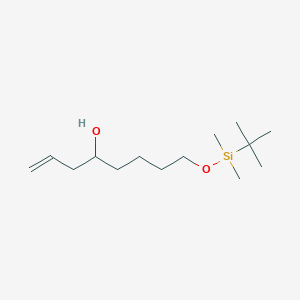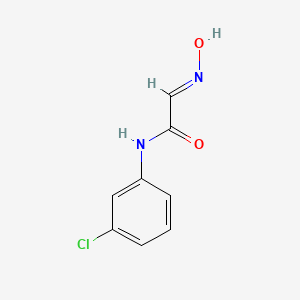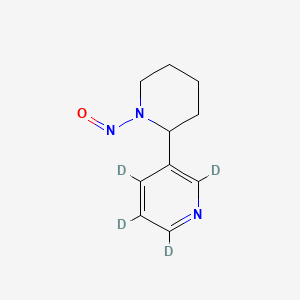![molecular formula C₁₃H₂₀N₂O₂ B1145374 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde CAS No. 1428118-40-4](/img/no-structure.png)
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde” belongs to the class of hydrazine derivatives, which are known for their versatile reactivity and utility in organic synthesis. Hydrazine derivatives are crucial in synthesizing various pharmaceuticals, agrochemicals, and dyes due to their ability to participate in numerous chemical reactions.
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazines with aldehydes or ketones to form hydrazone derivatives. For example, Kıvrak et al. (2018) demonstrated the synthesis of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues through the reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes and methyl hydrazine, showcasing the versatility of hydrazine compounds in forming structurally diverse derivatives (Kıvrak et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by their hydrazine backbone and the substituents attached to it. Sayın et al. (2016) performed computational and experimental studies on a hydrazine-Schiff base compound, revealing insights into its structural characteristics and stability through single-crystal X-ray diffraction and computational optimization (Sayın et al., 2016).
Chemical Reactions and Properties
Hydrazine derivatives engage in a variety of chemical reactions, including condensation, cyclization, and addition reactions. The reactivity is often influenced by the nature of the substituents attached to the hydrazine moiety. For instance, Aljaar et al. (2013) described the synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, highlighting the condensation and intramolecular nucleophilic substitution reactions (Aljaar et al., 2013).
Scientific Research Applications
Mechanisms of NH3 and N2H4 Formation
Research reviews the reaction of Fe(DMeOPrPE)2N2 with acid to form ammonia and hydrazine. DFT calculations support a symmetric protonation mechanism over asymmetric or dinuclear mechanisms. This work is crucial for understanding the formation processes of ammonia and hydrazine from nitrogen complexes, suggesting implications for catalysis and environmental chemistry (Tyler, 2015).
Ceramic Microthrusters and Green Propellants
This review highlights the shift towards green propellants like hydroxylammonium nitrate and hydrogen peroxide in space propulsion, away from conventional toxic chemicals such as hydrazine. The development of ceramic microthrusters could enable cleaner space missions, showcasing the environmental and operational benefits of alternative propellant systems (Markandan et al., 2018).
Electrochemical Sensors and Biosensors
A review presents developments in electrochemical sensors and biosensors using redox polymer/carbon nanotube modified electrodes. This technology, including the use of hydrazine derivatives, has significant implications for analytical chemistry, offering improved sensitivity and specificity for various analytes (Barsan et al., 2015).
Environmental Concerns and Biodegradation
Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, shows microorganisms' capability to degrade ETBE in soil and groundwater. This work points to the potential for microbial remediation of ether oxygenates, which could be relevant for handling hydrazine derivatives' environmental impacts (Thornton et al., 2020).
Advances in Hypergolic Propellants
A literature review on hypergolic fuel systems emphasizes research into safer, non-toxic formulations, including high purity hydrogen peroxide as an alternative to hydrazine-based propellants. This underscores ongoing efforts to develop safer hypergolic propellants for aerospace applications, which could be relevant for compounds like 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (Davis & Yilmaz, 2014).
properties
CAS RN |
1428118-40-4 |
|---|---|
Product Name |
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde |
Molecular Formula |
C₁₃H₂₀N₂O₂ |
Molecular Weight |
236.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



